2-Methoxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutanal is an organic compound with the molecular formula C₅H₁₀O₂. It is an aldehyde with a methoxy group attached to the second carbon of the butanal chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybutanal can be synthesized through several methods. One common method involves the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the second carbon of the butanal chain.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybutanoic acid.
Reduction: It can be reduced to form 2-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methoxybutanoic acid.
Reduction: 2-Methoxybutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving aldehyde reactions.
Medicine: It is explored for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybutanal involves its reactivity as an aldehyde. The carbonyl group (C=O) in the aldehyde is highly reactive and can undergo nucleophilic addition reactions. The methoxy group on the second carbon can also participate in various chemical transformations, making this compound a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Butanal: A simple aldehyde without the methoxy group.
2-Methylbutanal: An aldehyde with a methyl group on the second carbon instead of a methoxy group.
2-Methoxypropanal: An aldehyde with a methoxy group on the second carbon of a propanal chain.
Uniqueness
2-Methoxybutanal is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
84952-69-2 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-methoxybutanal |
InChI |
InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h4-5H,3H2,1-2H3 |
InChI Key |
CERVLVANLTVGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.